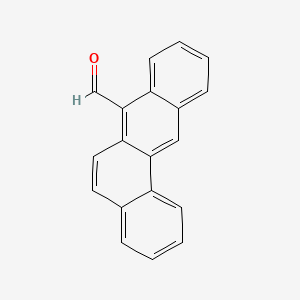![molecular formula C10H9F3N2S B14006923 1-[2-(Trifluoromethyl)phenyl]-2-imidazolidinethione](/img/structure/B14006923.png)
1-[2-(Trifluoromethyl)phenyl]-2-imidazolidinethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Trifluoromethyl)phenyl]-2-imidazolidinethione is a chemical compound known for its unique structure and properties It features a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazolidinethione moiety
Métodos De Preparación
The synthesis of 1-[2-(Trifluoromethyl)phenyl]-2-imidazolidinethione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)aniline and thiourea.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The mixture is heated to facilitate the reaction.
Formation of Intermediate: The initial reaction between 2-(trifluoromethyl)aniline and thiourea leads to the formation of an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the imidazolidinethione ring structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial production methods may involve optimization of reaction conditions to enhance yield and scalability.
Análisis De Reacciones Químicas
1-[2-(Trifluoromethyl)phenyl]-2-imidazolidinethione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups using reagents like halogens or nucleophiles.
Hydrolysis: The imidazolidinethione ring can be hydrolyzed under acidic or basic conditions to yield corresponding amines and thiols.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and yields.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as an inhibitor of specific enzymes, making it a valuable tool in biochemical research.
Industry: It is used in the development of materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]-2-imidazolidinethione involves its interaction with molecular targets and pathways:
Nitric Oxide Synthase Inhibition: The compound inhibits nitric oxide synthase, an enzyme responsible for the production of nitric oxide.
Molecular Targets: The primary molecular targets include the active sites of enzymes where the compound binds and exerts its inhibitory effects.
Pathways Involved: The inhibition of nitric oxide synthase affects pathways related to neurotransmission, immune response, and cellular signaling, leading to its observed biological effects.
Comparación Con Compuestos Similares
1-[2-(Trifluoromethyl)phenyl]-2-imidazolidinethione can be compared with other similar compounds to highlight its uniqueness:
1-[2-(Trifluoromethyl)phenyl]imidazole: This compound also contains a trifluoromethyl group attached to a phenyl ring but differs in the presence of an imidazole ring instead of an imidazolidinethione ring.
2-(Trifluoromethyl)phenylthiourea: Similar in structure, this compound lacks the imidazolidinethione ring and has different chemical properties and reactivity.
Trifluoromethylphenyl derivatives: Various derivatives with trifluoromethyl groups exhibit different biological activities and applications, making each compound unique in its own right.
Propiedades
Fórmula molecular |
C10H9F3N2S |
|---|---|
Peso molecular |
246.25 g/mol |
Nombre IUPAC |
1-[2-(trifluoromethyl)phenyl]imidazolidine-2-thione |
InChI |
InChI=1S/C10H9F3N2S/c11-10(12,13)7-3-1-2-4-8(7)15-6-5-14-9(15)16/h1-4H,5-6H2,(H,14,16) |
Clave InChI |
PWVQURPGFWUSSZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=S)N1)C2=CC=CC=C2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


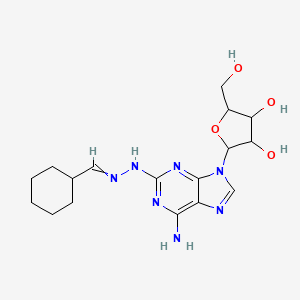
![N-[2-(4-carbamothioyl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B14006857.png)

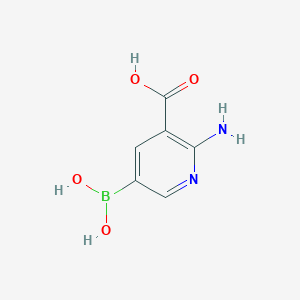
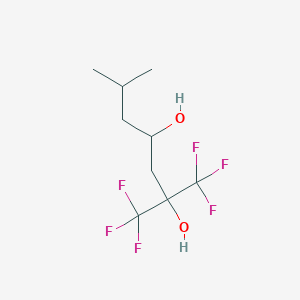
![N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline](/img/structure/B14006874.png)
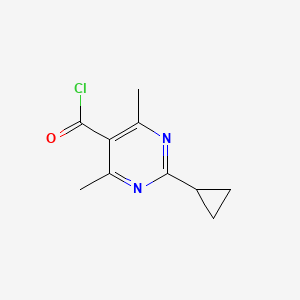
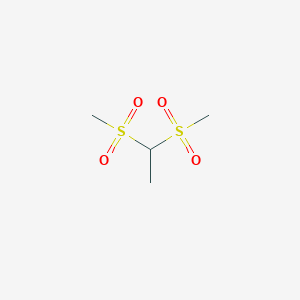

![3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-1-morpholin-4-ylpropan-1-one;ethanesulfonic acid](/img/structure/B14006886.png)

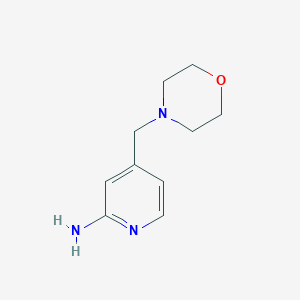
![6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B14006910.png)
